(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone
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Overview
Description
(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone is a heterocyclic compound with the molecular formula C16H14INO2 and a molecular weight of 379.19 g/mol . This compound is characterized by the presence of an isoindoline moiety linked to a methanone group, which is further substituted with a 3-iodo-4-methoxyphenyl group . It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone typically involves the following steps :
Starting Materials: 3-iodo-4-methoxybenzoic acid, isoindoline, HOBT (1-hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is carried out in dichloromethane (CH2Cl2) with triethylamine (TEA) as a base. The mixture is stirred for 5 hours at room temperature.
Purification: The crude product is purified using flash chromatography on silica gel to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)2Cl2), copper(I) iodide (CuI), and bases like TEA.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Products include various biaryl or aryl-alkyne compounds.
Scientific Research Applications
(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents.
Biological Studies: It can be used to study the interactions of isoindoline derivatives with biological targets.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another iodinated compound used in research.
3-Iodo-4-methoxypyridine: A structurally similar compound with applications in organic synthesis.
Uniqueness
(3-Iodo-4-methoxyphenyl)(isoindolin-2-yl)methanone is unique due to its specific substitution pattern and the presence of both isoindoline and methoxyphenyl groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C16H14INO2 |
---|---|
Molecular Weight |
379.19 g/mol |
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-iodo-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H14INO2/c1-20-15-7-6-11(8-14(15)17)16(19)18-9-12-4-2-3-5-13(12)10-18/h2-8H,9-10H2,1H3 |
InChI Key |
XQIMLVNMGFSNBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3C2)I |
Origin of Product |
United States |
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